A thioglucose derivative used as an antirheumatic and experimentally to produce obesity in animals.
Aurothioglucose
CAS No.: 12192-57-3
Cat. No.: VC0519783
Molecular Formula: C6H31AuO5S
Molecular Weight: 412.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 12192-57-3 |
---|---|
Molecular Formula | C6H31AuO5S |
Molecular Weight | 412.34 g/mol |
IUPAC Name | gold(1+);molecular hydrogen;(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
Standard InChI | InChI=1S/C6H12O5S.Au.10H2/c7-1-2-3(8)4(9)5(10)6(12)11-2;;;;;;;;;;;/h2-10,12H,1H2;;10*1H/q;+1;;;;;;;;;;/p-1/t2-,3-,4+,5-,6-;;;;;;;;;;;/m1.........../s1 |
Standard InChI Key | DWHOHDLMDHWAKJ-ZXFLYBOBSA-M |
Isomeric SMILES | [HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Au+] |
SMILES | C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
Canonical SMILES | [HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
Appearance | Solid powder |
Colorform | Yellow crystals |
Chemical Structure and Physicochemical Properties
Aurothioglucose (CAS 12192-57-3) is a monovalent gold(I) complex with the molecular formula C₆H₁₁AuO₅S and a molecular weight of 392.18 g/mol . The compound features a gold atom coordinated to the sulfur atom of β-D-thioglucose, resulting in a stereochemically defined structure with five chiral centers . Key physicochemical characteristics include:
Property | Value |
---|---|
Melting Point | >107°C (decomposition) |
Solubility | 5 mg/mL in water |
Storage Conditions | 2–8°C, light-sensitive |
Octanol-Water Partition | Log Kow = -2.50 |
The molecule's stability is pH-dependent, with aqueous solutions undergoing gradual decomposition . X-ray photoelectron spectroscopy (XPS) studies confirm the Au-S bond length of 2.31 Å, characteristic of strong aurophilic interactions .
Mechanism of Action
Aurothioglucose exerts its therapeutic effects through multiple pathways:
Protein Kinase C Inhibition
The compound potently inhibits protein kinase C-ι (PKCι) with an IC₅₀ of 1 μM, disrupting the PKCι-Par6 interaction critical for Rac1 signaling in non-small cell lung cancer cells . This inhibition occurs through competitive binding at the zinc finger domain of PKC, displacing essential Zn²⁺ ions .
Adenylate Cyclase Modulation
Aurothioglucose suppresses adenylate cyclase activity in lymphocyte membranes, reducing cAMP production by 65–80% at therapeutic concentrations . This dual action on inflammatory signaling pathways explains its historical efficacy in rheumatoid arthritis .
Therapeutic Applications
Rheumatoid Arthritis Management
Between 1943–2001, aurothioglucose was a first-line disease-modifying antirheumatic drug (DMARD). Clinical protocols involved:
A 1994 multicenter trial (n=78) demonstrated 68% remission rates at 24 weeks, though 44% of patients developed dermatitis requiring discontinuation .
Experimental Applications
Recent studies highlight novel applications:
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Neuroprotection: Gold nanoparticles encapsulating aurothioglucose showed 72% reduction in amyloid-β plaques in Alzheimer’s disease models (2024 preclinical study) .
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Oncology: Combined with irinotecan, aurothioglucose enhanced tumor suppression by 40% in colorectal cancer xenografts through topoisomerase I inhibition .
Pharmacokinetic Profile
The compound’s pharmacokinetics exhibit nonlinear dose dependence:
Parameter | Single Dose (50 mg) | Chronic Dosing |
---|---|---|
Tₘₐₓ | 4–6 hours | 2–3 hours |
Half-life | 3–27 days | 14–40 days |
Protein Binding | 95% | 97% |
Renal Excretion | 68–75% | 82–89% |
Gold accumulates preferentially in synovial membranes (12–15 μg/g tissue) and renal cortex (8–10 μg/g) .
Adverse Effects and Toxicity
The safety profile limits clinical utility:
Adverse Effect | Incidence | Management |
---|---|---|
Dermatitis | 44–57% | Topical corticosteroids |
Proteinuria | 4–8% | Dose reduction |
Thrombocytopenia | 3–5% | Discontinuation |
Hepatic toxicity | 2–4% | Liver function monitoring |
A 2005 pharmacovigilance analysis linked cumulative doses >1.5 g to 9.8% risk of pulmonary fibrosis .
Synthesis and Analytical Characterization
The industrial synthesis involves:
Quality control employs:
Current Status and Research Directions
Despite withdrawal from major markets post-2001, research continues:
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Phase II Trial (NCT04872378): Evaluating aurothioglucose-loaded nanoparticles for Parkinson’s disease (2025)
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Combination Therapies: Synergy with PD-1 inhibitors shows 55% tumor regression in melanoma models
The compound’s unique ability to modulate both inflammatory and oncogenic pathways ensures its relevance in modern drug discovery pipelines. Future studies must address toxicity through targeted delivery systems while preserving its potent kinase inhibitory activity.
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